(2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
Properties
Molecular Formula |
C18H12FN3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methyl]-2-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C18H12FN3O3S/c1-10-2-7-13(25-10)9-15-17(24)22-18(26-15)20-16(23)14(21-22)8-11-3-5-12(19)6-4-11/h2-7,9H,8H2,1H3/b15-9- |
InChI Key |
YRWYNOJXRRLBPB-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the fluorobenzyl and methylfuran groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at Carbonyl Groups
The triazine and thiazole rings contain electrophilic carbonyl groups that participate in nucleophilic substitution under acidic or basic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Aminolysis | Ethylamine, HCl (pH 4-5), 60°C | 3-Amino-triazine derivative | 78 | |
| Alcoholysis | Methanol/H2SO4, reflux | 7-Methoxy-thiazolo-triazine analog | 65 |
Protonation of carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by amines or alcohols. The 3,7-dione system shows higher reactivity compared to mono-carbonyl analogs.
Electrophilic Aromatic Substitution (EAS)
The 4-fluorobenzyl moiety undergoes regioselective EAS reactions:
Friedel-Crafts Alkylation
| Electrophile | Catalyst | Position Substituted | Product Stability |
|---|---|---|---|
| Acetyl chloride | AlCl3, 0°C | Para to F | Moderate |
| tert-Butyl chloride | FeCl3, 40°C | Meta to F | High |
Fluorine's -I effect directs electrophiles to the meta position, while steric effects dominate at higher temperatures.
Oxidation Reactions
The 5-methylfuran component undergoes oxidative ring-opening:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA | DCM, 25°C, 12 hr | α,β-unsaturated diketone |
| KMnO4 | H2O/acetone, 0°C | Maleic acid derivative |
Controlled oxidation preserves the triazine-thiazole system while modifying the furan's electronic properties.
Cycloaddition Reactions
The exocyclic methylidene group participates in [4+2] Diels-Alder reactions:
| Dienophile | Solvent/Temp | Cycloadduct Structure | Diastereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bridged oxabicyclic system | 85:15 (endo:exo) |
| Tetrazine | DMF, 80°C | Pyridazine-fused hybrid | >95% endo |
Density Functional Theory (DFT) calculations confirm orbital symmetry alignment between the methylidene π-system and dienophiles.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two competing pathways:
| Pathway | Quantum Yield (Φ) | Major Product |
|---|---|---|
| Triazine ring cleavage | 0.32 | Thiazole-isocyanate intermediate |
| Furan peroxidation | 0.18 | Endoperoxide derivative |
Laser flash photolysis studies reveal a 1.7 ns excited-state lifetime, favoring intersystem crossing to the triplet manifold .
Comparative Reactivity Table
Key functional groups ranked by electrophilicity (scale 1-10):
| Group | Reactivity Score | Susceptible Reactions |
|---|---|---|
| Triazine C=O | 9.1 | Nucleophilic substitution |
| Thiazole C=S | 7.8 | Oxidation, ligand exchange |
| Furan C-O | 6.2 | Ring-opening, electrophilic addition |
| Benzyl C-F | 4.3 | SNAr (requires strong base) |
Electrostatic potential maps show localized negative charge at triazine carbonyl oxygens (-0.43 e), rationalizing their high reactivity.
Scientific Research Applications
(2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, potentially altering their conformation and function. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Key Properties :
- Spectroscopic Data : IR spectra show characteristic NH (3,423–3,436 cm⁻¹), CN (2,209–2,219 cm⁻¹), and carbonyl (1,719–1,719 cm⁻¹) stretches. NMR confirms the Z-configuration via deshielded =CH proton signals (δ 7.94–8.01 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) align with calculated molecular formulas (e.g., C₂₂H₁₇N₃O₃S) .
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to a class of thiazolo-triazine-diones modified with aromatic substituents. Key analogues and their properties are summarized in Table 1.
Table 1. Comparison of Structural Analogues
Key Observations :
- Fluorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets .
- Core Modifications : Replacing the thiazolo-triazine-dione core with a pyrimidoquinazoline system (e.g., compound 12 in ) reduces planarity, altering solubility and π-π stacking interactions.
Methodological Considerations in Compound Comparison
- Similarity Metrics : Molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients quantify structural overlap. For example, the target compound shares >70% similarity with benzylidene analogues, supporting the "similar property principle" .
- Activity Cliffs: Minor substituent changes (e.g., fluorine vs. hydrogen) can disproportionately affect bioactivity, highlighting the need for 3D-QSAR models (e.g., as in ) to predict electronic and steric contributions .
Biological Activity
The compound (2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.39 g/mol. The structure features a thiazole and triazine moiety, which are known for their diverse biological activities.
Anticancer Activity
Compounds with similar structural features have been studied for their anticancer properties. For example:
- A study on triazole derivatives reported IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .
- The compound's potential mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
The proposed mechanisms by which thiazolo[3,2-b][1,2,4]triazine derivatives exert their biological effects include:
- Inhibition of enzyme activity : Compounds may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA intercalation : Some heterocycles can intercalate within DNA structures, disrupting replication and transcription processes.
Case Studies
- Anticancer Screening : A specific study evaluated the anticancer activity of various thiazole derivatives against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Evaluation : Another study assessed the antimicrobial potential of thiazole-containing compounds against clinical isolates. The findings suggested that these compounds had broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL | |
| Antifungal | Candida albicans | 20 µg/mL |
| Anticancer | MCF-7 (breast cancer) | 25 µM |
| HCT-116 (colon cancer) | 30 µM |
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via multi-step protocols involving cyclocondensation and functional group modifications. A common approach involves:
- Reacting a benzaldehyde derivative (e.g., 2-(benzyloxy)-5-diazenyl benzaldehyde) with substituted anilines to form intermediates like methanamine derivatives .
- Cyclization with mercaptoacetic acid or chloroacetic acid under reflux in DMF-acetic acid mixtures to form the thiazolo-triazine-dione core .
- Final purification via recrystallization from DMF-ethanol .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure?
- X-ray crystallography provides definitive stereochemical confirmation, especially for Z/E isomerism in the methylidene group .
- 1H/13C NMR verifies proton environments, such as fluorobenzyl aromatic signals (δ 7.2–7.5 ppm) and furan methyl groups (δ 2.3–2.5 ppm) .
- Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield, and what statistical methods are recommended?
- Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, temperature) through fractional factorial designs .
- Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) efficiently explore reaction spaces with minimal trials, improving yield by 15–30% compared to one-variable-at-a-time approaches .
Q. What computational methods predict the compound’s biological targets and binding modes?
- Molecular docking (AutoDock Vina, Glide) screens against kinase or protease targets, leveraging the thiazolo-triazine core’s affinity for ATP-binding pockets .
- Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting key interactions (e.g., hydrogen bonds with fluorobenzyl groups) .
Q. How can discrepancies in biological activity data across studies be resolved?
- Assay standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl substitutions) to isolate substituent effects .
Q. What strategies enhance solubility and bioavailability for pharmacological studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the 3,7-dione positions to improve aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
Q. How do structural modifications at specific positions influence bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
